![molecular formula C9H12N2O4 B14620064 1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester CAS No. 60659-20-3](/img/structure/B14620064.png)
1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group and an acetyloxy methyl group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions and can be catalyzed by various metal catalysts such as copper or palladium . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, leading to the formation of reduced pyrazole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as D-amino acid oxidase, which plays a role in oxidative stress and cellular metabolism . Additionally, it can form hydrogen bonds with target proteins, leading to changes in their conformation and activity .
Comparación Con Compuestos Similares
1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester: This compound has a methyl group instead of an acetyloxy methyl group, leading to different chemical reactivity and biological activity.
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester:
Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate: This compound has a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
Propiedades
Número CAS |
60659-20-3 |
|---|---|
Fórmula molecular |
C9H12N2O4 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
ethyl 5-(acetyloxymethyl)-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-9(13)8-4-7(10-11-8)5-15-6(2)12/h4H,3,5H2,1-2H3,(H,10,11) |
Clave InChI |
OBVJCIGHHFSJTJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NNC(=C1)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


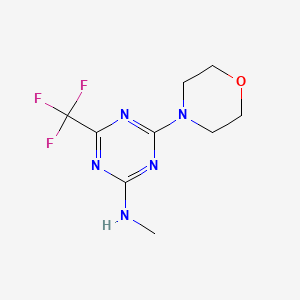
![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
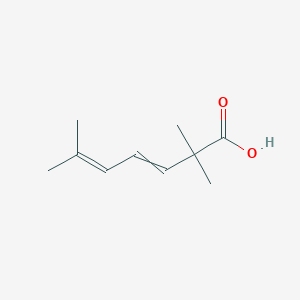
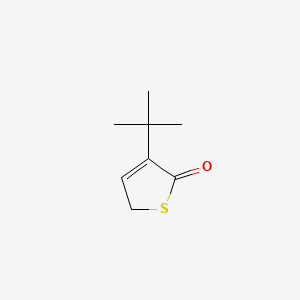
![Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-](/img/structure/B14620021.png)
![N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14620025.png)
![1-[(3-Isocyanatopropyl)sulfanyl]undecane](/img/structure/B14620032.png)
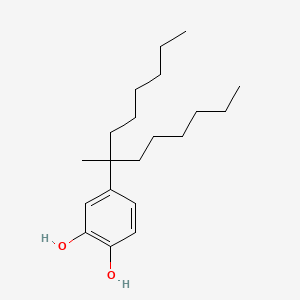
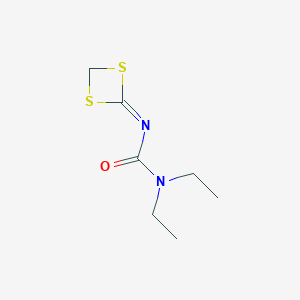
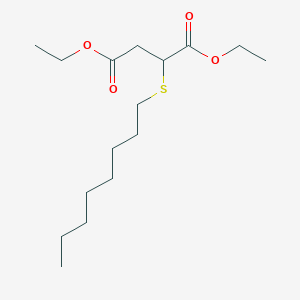

![2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14620051.png)
![2-[Bis(phosphonomethyl)amino]ethanesulfonic acid](/img/structure/B14620053.png)
![N-[(1H-Indol-3-yl)acetyl]-L-tyrosine](/img/structure/B14620061.png)
